

A Comparative Guide to the Biological Activity of Indoline Derivatives

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Compound of Interest

Compound Name: 1-Isopropylindolin-4-amine

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Abstract

Indoline and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the biological performance of various indoline derivatives, with a focus on antioxidant, anti-inflammatory, α 1A-adrenoceptor antagonism, and anticancer activities. While specific experimental data for **1-Isopropylindolin-4-amine** is not extensively available in the current literature, this document summarizes the known activities of structurally related indoline compounds to provide a valuable reference for researchers in the field. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.

Introduction to Indoline Derivatives

The indoline core, a bicyclic heterocyclic amine, is a versatile starting point for the synthesis of a multitude of biologically active molecules. Substitutions on the nitrogen atom (N-1) and the benzene ring, particularly at the C-4, C-5, C-6, and C-7 positions, have been shown to significantly influence the pharmacological profile of these compounds. This guide explores the structure-activity relationships (SAR) of several classes of indoline derivatives to inform future drug discovery and development efforts.

Comparative Biological Activity

The following sections detail the activity of various indoline derivatives across different biological assays. Due to the limited public data on **1-Isopropylindolin-4-amine**, this comparison focuses on derivatives with substitutions at the N-1 position and on the aromatic ring, for which quantitative data is available.

Antioxidant and Anti-inflammatory Activity

Several studies have demonstrated the potent antioxidant and anti-inflammatory properties of indoline derivatives. These compounds have been shown to protect cells from oxidative stress and inhibit the production of pro-inflammatory mediators.

Table 1: Antioxidant and Anti-inflammatory Activity of Selected Indoline Derivatives

Compound	Assay	Target/Cell Line	Activity (IC50/EC50)	Reference Compound	Activity (IC50/EC50)	Source
Unsubstituted Indoline	H2O2-induced cytotoxicity	RAW264.7 macrophages	~10 nM (protective concentration)	-	-	[1]
N-1 Substituted Amine Derivative	H2O2-induced cytotoxicity	RAW264.7 macrophages	~10 nM (protective concentration)	-	-	[1]
N-1 Substituted Ester Derivative	H2O2-induced cytotoxicity	RAW264.7 macrophages	~10 nM (protective concentration)	-	-	[1]
Indoline Derivative 4a	Protein anti-denaturation	-	62.2 µg/ml	Diclofenac sodium	54.2 µg/ml	[2]
Indoline Derivative 4b	Protein anti-denaturation	-	60.7 µg/ml	Diclofenac sodium	54.2 µg/ml	[2]
3-(3-hydroxyphenyl)-indolin-2-one	Nitric Oxide Production	LPS-stimulated RAW264.7 cells	Potent Inhibition	-	-	[3]

Note: Lower IC50/EC50 values indicate higher potency.

α1A-Adrenoceptor Antagonism

Certain indoline derivatives have been identified as potent and selective antagonists of the α 1A-adrenergic receptor, a key target for the treatment of benign prostatic hyperplasia (BPH).

Table 2: α 1A-Adrenoceptor Antagonist Activity of Selected Indoline Derivatives

Compound	Target	IC50 (nM)	Selectivity (α 1B/ α 1A)	Selectivity (α 1D/ α 1A)	Reference Compound	IC50 (nM)	Source
(R)-14r	α 1A-AR	2.7	640.1	408.2	Silodosin	1.9	[4]
(R)-23l	α 1A-AR	1.9	1506	249.6	Silodosin	1.9	[4]

Note: Higher selectivity ratios indicate a more favorable profile.

Anticancer Activity

The indoline scaffold is also a promising framework for the development of novel anticancer agents. Derivatives have shown cytotoxicity against various cancer cell lines, often through mechanisms involving the inhibition of protein kinases.

Table 3: Cytotoxic Activity of Selected Indoline and Indole Derivatives

Compound	Cell Line	Activity (IC50/LC50)	Reference Compound	Activity (IC50/LC50)	Source
Indole Compound 1c	HepG2 (Liver Cancer)	0.9 μ M	Doxorubicin	-	[4]
Indole Compound 1c	MCF-7 (Breast Cancer)	0.55 μ M	Doxorubicin	-	[4]
Indole Compound 1c	HeLa (Cervical Cancer)	0.50 μ M	Doxorubicin	-	[4]
Indolinone Derivative 9	HepG2 (Liver Cancer)	2.53 μ M	Indirubin	-	[5]
Indolinone Derivative 20	HepG2 (Liver Cancer)	3.08 μ M	Indirubin	-	[5]

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of the indoline derivatives presented in the tables above.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the free radical scavenging capacity of the test compounds.

Procedure:

- A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol is prepared.
- Various concentrations of the test compounds are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

- The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
- The percentage of DPPH radical scavenging activity is calculated relative to a control. Ascorbic acid is often used as a positive control[6].

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW264.7 Cells)

Objective: To assess the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

- RAW264.7 murine macrophage cells are cultured in appropriate media.
- Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).
- The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
- After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
- The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment[3].

α1A-Adrenoceptor Binding Assay

Objective: To determine the binding affinity of test compounds to the α1A-adrenergic receptor.

Procedure:

- Cell membranes expressing the human α1A-adrenoceptor are prepared.
- The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]prazosin).

- Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.
- After incubation, the bound and free radioligand are separated by filtration.
- The amount of radioactivity bound to the membranes is measured using a scintillation counter.
- The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined[7].

In Vitro Cytotoxicity Assay (MTT Assay)

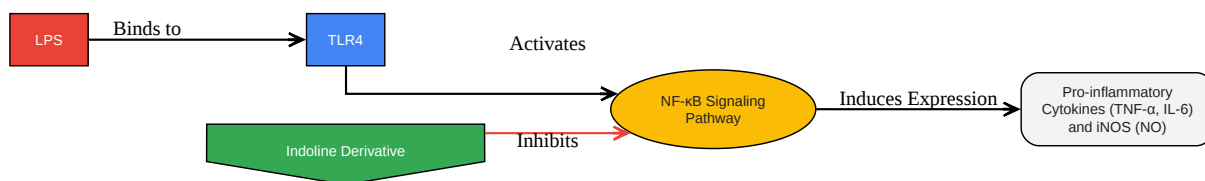
Objective: To evaluate the cytotoxic effect of compounds on cancer cell lines.

Procedure:

- Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
- After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined[4][5].

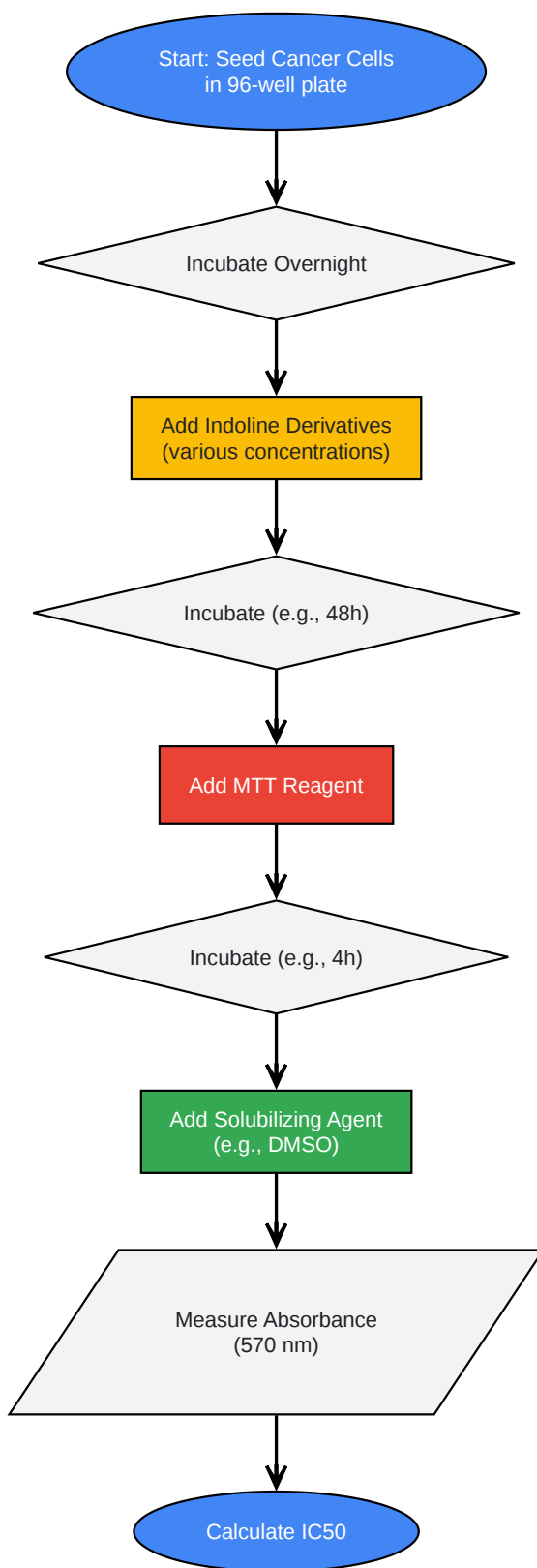
Signaling Pathways and Experimental Workflows

Visual diagrams of key biological pathways and experimental workflows are provided below to enhance understanding.



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Caption: Inhibition of the NF-κB signaling pathway by indoline derivatives.



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Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The indoline scaffold is a cornerstone in the development of new therapeutic agents. While direct experimental data on **1-Isopropylindolin-4-amine** remains elusive in publicly accessible literature, the broader family of indoline derivatives exhibits a remarkable range of biological activities, including potent antioxidant, anti-inflammatory, α 1A-adrenoceptor antagonist, and anticancer effects. The structure-activity relationship insights gleaned from the compounds presented in this guide suggest that modifications at the N-1 and C-4 positions are critical for tuning the pharmacological properties of the indoline core. Further investigation into derivatives such as **1-Isopropylindolin-4-amine** is warranted to fully explore the therapeutic potential of this chemical space. This guide serves as a foundational resource for researchers, providing a comparative overview of existing data and detailed experimental protocols to facilitate future studies.

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